molecular formula C13H10ClNO3 B1303846 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 338982-47-1

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B1303846
M. Wt: 263.67 g/mol
InChI Key: NRKUXXZIOZEREM-UHFFFAOYSA-N
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Description

The compound "1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various biologically active molecules. Pyridines are heterocyclic compounds with a nitrogen atom in the ring, and they often serve as key building blocks in pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method is the oxidative condensation reaction of benzylamines with acetophenones, as described in the first paper. This reaction is catalyzed by 4,6-dihydroxysalicylic acid under air, with the presence of BF3·Et2O, to afford 2,4,6-trisubstituted pyridines. The benzylamines provide the aryl moiety and act as the nitrogen donor in the formation of the pyridine ring. This method is particularly noteworthy for its metal-free approach and has been applied to the synthesis of G-quadruplex binding ligands, which are significant in the context of molecular biology and therapeutic development .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry and interactions within the crystal. For instance, in the second paper, the structure of a related compound, 2-amino-5-chloropyridine–benzoic acid, is discussed. The carboxyl group of the benzoic acid is twisted away from the attached ring, and the molecules interact through hydrogen bonds, forming chains parallel to the direction. This kind of interaction is crucial for understanding the packing and stability of the crystal structure of pyridine derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions, including hydrogen bonding interactions, which are essential for the stability of their crystal structures. As seen in the second paper, the 2-amino-5-chloropyridine molecules form hydrogen-bonded motifs with benzoic acid molecules, which are significant for the formation of the crystal lattice. Additionally, neighboring molecules can pair through C—H⋅⋅⋅Cl hydrogen bonds, further stabilizing the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents like chloro groups and carboxylic acid functions can affect properties such as solubility, melting point, and reactivity. The hydrogen bonding capability, as seen in the second paper, is a key factor in determining the compound's solubility and crystal formation. The zwitterionic nature of related compounds, as mentioned in the third paper, can also play a role in their solubility and interaction with other molecules .

Scientific Research Applications

Coordination Polymers and Photophysical Properties

  • Derivatives of aromatic carboxylic acids, such as 3,5-bis(benzyloxy)benzoic acid (HL1) and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), have been synthesized and utilized in the formation of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, making them potential candidates for applications in materials science, particularly in the field of luminescence and light harvesting (Sivakumar et al., 2011).

Synthetic Pathways and Mechanistic Insights

  • Studies have been conducted on the functionalization reactions involving pyrazole and pyridine derivatives, providing insights into the reaction mechanisms and pathways. These findings are crucial for the development of synthetic methodologies in organic chemistry and for the design of novel compounds (Yıldırım et al., 2005).

Crystal Engineering and Supramolecular Assemblies

  • Research on crystal engineering utilizing compounds like 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules has led to the synthesis and characterization of novel supramolecular assemblies. These structures have potential applications in the design of new materials with specific properties (Arora & Pedireddi, 2003).

Safety And Hazards

The safety information for “1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

1-benzyl-5-chloro-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-6-10(13(17)18)8-15(12(11)16)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKUXXZIOZEREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157785
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

CAS RN

338982-47-1
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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